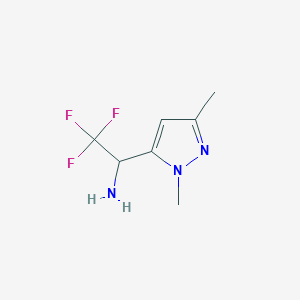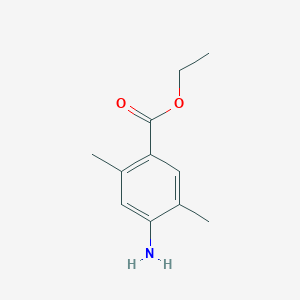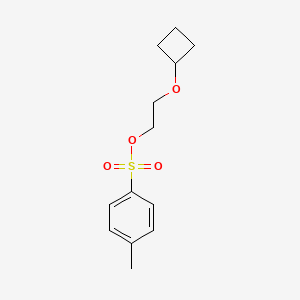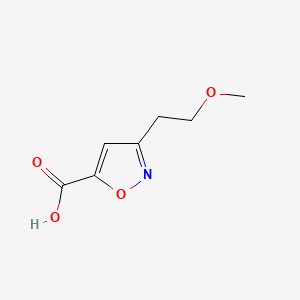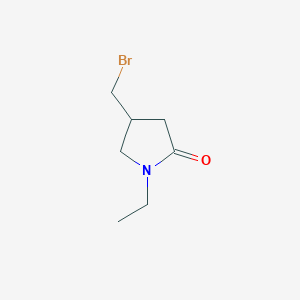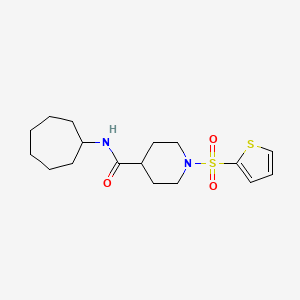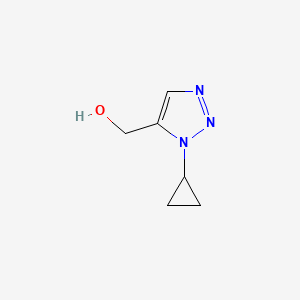
(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) to ensure regioselectivity and high yield .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale cycloaddition reactions under controlled conditions to ensure purity and yield.
Chemical Reactions Analysis
Types of Reactions: (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the triazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted triazoles, alcohols, and amines .
Scientific Research Applications
(1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring is known to form stable complexes with metal ions, which can inhibit enzyme activity by binding to the active site . This interaction disrupts the normal function of the enzyme, leading to various biological effects .
Comparison with Similar Compounds
- 1H-1,2,3-Triazole-5-methanol
- 4-cyclopropyl-1H-1,2,3-triazole
- 1,5-disubstituted 1,2,3-triazoles
Uniqueness: (1-cyclopropyl-1H-1,2,3-triazol-5-yl)methanol is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for developing new pharmaceuticals and chemical intermediates.
Properties
Molecular Formula |
C6H9N3O |
|---|---|
Molecular Weight |
139.16 g/mol |
IUPAC Name |
(3-cyclopropyltriazol-4-yl)methanol |
InChI |
InChI=1S/C6H9N3O/c10-4-6-3-7-8-9(6)5-1-2-5/h3,5,10H,1-2,4H2 |
InChI Key |
QVWJUNUMONXOTG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=CN=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


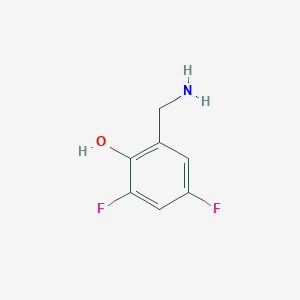
![1-methyl-2-[(4-phenylpiperazin-1-yl)methyl]-1H-1,3-benzodiazole](/img/structure/B15316951.png)


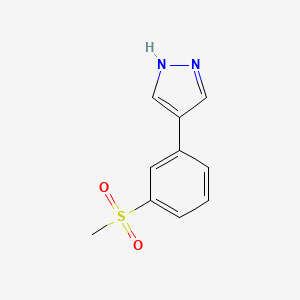

![N-[2-bromo-4-(trifluoromethoxy)phenyl]-N-[2-(ethanesulfonyl)-4-(trifluoromethyl)benzoyl]acetamide](/img/structure/B15316988.png)
![N-[1-(2-aminoethyl)piperidin-4-yl]-3-methylbutanamide](/img/structure/B15316995.png)
